Derwentioside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Derwentioside B is typically extracted from plants using solvents such as ethanol or methanol . The extraction process involves percolation of air-dried powdered plant materials with 95% ethanol or 85% methanol for 48 hours . The crude extract is then partitioned with organic solvents like petroleum ether, hexane, dichloromethane, chloroform, ethyl acetate, and n-butyl alcohol . Each organic solvent extract is concentrated under reduced pressure, and the concentrated extract is subjected to chromatographic techniques for isolation of pure compounds .
Chemical Reactions Analysis
Derwentioside B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Derwentioside B has a wide range of scientific research applications. In chemistry, it is used as a standard for the identification and quantification of iridoid glycosides . In biology, it is studied for its potential therapeutic effects, including its anti-inflammatory and antioxidant activities . In medicine, this compound is being investigated for its potential use in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Derwentioside B involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . These actions contribute to its overall therapeutic potential in treating inflammation-related conditions .
Comparison with Similar Compounds
Derwentioside B is unique among iridoid glycosides due to its specific chemical structure and biological activities . Similar compounds include other iridoid glycosides such as aucubin, catalpol, and loganin . While these compounds share some common properties, this compound stands out for its potent anti-inflammatory and antioxidant effects .
Properties
Molecular Formula |
C22H26O11 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2 |
InChI Key |
JZWZFNOVWZEQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.